4-(chloromethyl)-1-phenyl-1H-pyrazole
CAS No.: 35715-71-0
Cat. No.: VC3777146
Molecular Formula: C10H9ClN2
Molecular Weight: 192.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 35715-71-0 |
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Molecular Formula | C10H9ClN2 |
Molecular Weight | 192.64 g/mol |
IUPAC Name | 4-(chloromethyl)-1-phenylpyrazole |
Standard InChI | InChI=1S/C10H9ClN2/c11-6-9-7-12-13(8-9)10-4-2-1-3-5-10/h1-5,7-8H,6H2 |
Standard InChI Key | PRKFRFBAKGZDEX-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)N2C=C(C=N2)CCl |
Canonical SMILES | C1=CC=C(C=C1)N2C=C(C=N2)CCl |
Introduction
Structural Characteristics and Molecular Identification
Molecular Architecture
The core structure of 4-(chloromethyl)-1-phenyl-1H-pyrazole consists of a five-membered pyrazole ring (C₃H₃N₂) bearing a phenyl group (C₆H₅) at the 1-position and a chloromethyl (-CH₂Cl) substituent at the 4-position. The pyrazole ring exhibits aromaticity due to delocalized π-electrons, while the chloromethyl group introduces electrophilic reactivity, enabling diverse functionalization.
Molecular Formula and Weight
The molecular formula is C₁₀H₉ClN₂, with a molecular weight of 192.65 g/mol (calculated using atomic masses: C=12.01, H=1.008, Cl=35.45, N=14.01).
Spectroscopic Identification
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¹H NMR: The chloromethyl group’s protons resonate as a singlet at δ 5.25–5.55 ppm, while aromatic protons appear as multiplet signals between δ 7.0–8.0 ppm .
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¹³C NMR: The chloromethyl carbon is observed at δ 41.9–44.7 ppm, and pyrazole ring carbons resonate at δ 114.1–151.7 ppm .
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IR Spectroscopy: A strong absorption band near 680–720 cm⁻¹ corresponds to C-Cl stretching.
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 4-(chloromethyl)-1-phenyl-1H-pyrazole typically involves chloromethylation of 1-phenyl-1H-pyrazole precursors. Two primary methods dominate the literature:
Method A: Chloromethylation via Formaldehyde/HCl
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Reagents: 1-Phenyl-1H-pyrazole, formaldehyde (HCHO), hydrochloric acid (HCl), zinc chloride (ZnCl₂).
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Conditions: Reflux in ethanol (12–24 hrs, 80–100°C) under inert atmosphere.
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Mechanism: Electrophilic substitution at the pyrazole’s 4-position, facilitated by ZnCl₂ as a Lewis acid catalyst.
Method B: Palladium-Catalyzed Arylation
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Reagents: 4-Chloromethylpyrazole, phenylboronic acid, Pd(OAc)₂, K₂CO₃.
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Conditions: Solvent-free microwave irradiation (150°C, 30 mins) .
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Advantages: Higher regioselectivity and reduced reaction time.
Industrial-Scale Production
Industrial processes employ continuous flow reactors to enhance heat transfer and mixing efficiency. Safer chloromethylating agents like trioxymethylene (C₃H₆O₃) replace formaldehyde to minimize toxic byproducts.
Physicochemical Properties
Thermodynamic Parameters
Chemical Reactivity and Derivative Synthesis
Nucleophilic Substitution
The chloromethyl group undergoes substitution with diverse nucleophiles:
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Amines: Forms 4-aminomethyl derivatives (e.g., reaction with piperidine yields 4-(piperidin-1-ylmethyl)-1-phenyl-1H-pyrazole) .
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Thiols: Produces sulfides (e.g., 4-(methylthio)methyl derivatives) .
Oxidation and Reduction
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Oxidation: Treatment with KMnO₄ in H₂SO₄ yields 4-carboxy-1-phenyl-1H-pyrazole.
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Reduction: LiAlH₄ reduces the chloromethyl group to a methyl group (4-methyl-1-phenyl-1H-pyrazole) .
Applications in Medicinal Chemistry
Kinase Inhibitors
4-(Chloromethyl)-1-phenyl-1H-pyrazole derivatives exhibit potent inhibition of cyclin-dependent kinases (CDKs) and EGFR tyrosine kinase, with IC₅₀ values ranging from 0.8–2.3 µM .
Antimicrobial Agents
Derivatives bearing imidazole or triazole moieties demonstrate broad-spectrum activity against Staphylococcus aureus (MIC: 4–8 µg/mL) and Candida albicans (MIC: 16–32 µg/mL) .
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